molecular formula C20H22N6O2S2 B6581018 2-(2-{[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzamide CAS No. 1184964-56-4

2-(2-{[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamido)benzamide

Cat. No. B6581018
CAS RN: 1184964-56-4
M. Wt: 442.6 g/mol
InChI Key: RNRKBFPIOOIHJB-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolo[4,5-d]pyrimidin-7 (6H)-ones . These compounds have been synthesized and evaluated as anticancer agents . They have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .


Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidin-7 (6H)-ones involves multicomponent sonochemical reactions . This approach aligns with the principles of “green chemistry”, which emphasizes environmental safety, atom economy, and efficiency .


Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyrimidin-7 (6H)-ones includes a piperazinyl group, which has been found essential for the activity . The structure also includes fused thiazoles, which are interesting heterocycles for drug discovery .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multicomponent condensations . The reactions are carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined by one- and two-dimensional NMR and IR spectroscopy . For example, one of the compounds, 5-(3,5-Dichlorophenyl)-6-methyl-2-(piperazin-1-yl)- thiazolo[4,5-d]pyrimidin-7(6 H)-one, is a white solid with a melting point of 242–245°C .

Future Directions

The development of novel TopI inhibitors aimed to overcome the defects of current derivatives has achieved considerable interest . Future research could focus on exploring the synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]- pyrimidin-7 (6H)-one derivatives .

properties

IUPAC Name

2-[[2-[[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S2/c1-12-5-4-8-26(9-12)20-25-18-16(30-20)19(23-11-22-18)29-10-15(27)24-14-7-3-2-6-13(14)17(21)28/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H2,21,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRKBFPIOOIHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2-(3-Methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide

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